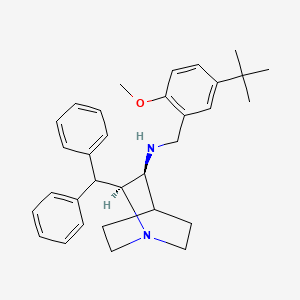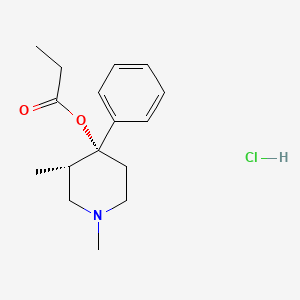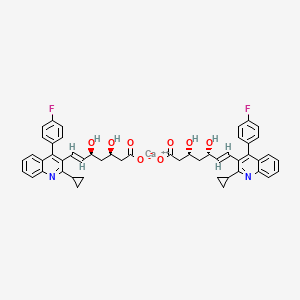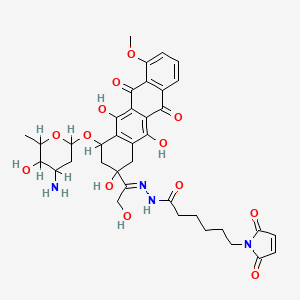
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
説明
“(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid”, also known as 2R,4R-APDC or ACPT-III, belongs to the class of organic compounds known as proline and derivatives . It has a molecular weight of 174.16 .
Molecular Structure Analysis
The InChI code for “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” is 1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 .Physical And Chemical Properties Analysis
The IUPAC name for this compound is (2R,4R)-4-amino-2,4-pyrrolidinedicarboxylic acid . The compound has a formal charge of 0 .作用機序
“(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” is a highly selective and relatively potent group II metabotropic glutamate receptor agonist.
特性
IUPAC Name |
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFMJVJDSYRWDQ-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415500 | |
| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
CAS RN |
169209-63-6 | |
| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of (2R,4R)-APDC?
A1: (2R,4R)-APDC is a potent and selective agonist of group II mGluRs, specifically targeting the mGluR2 and mGluR3 subtypes. [, , , , , ]
Q2: How does (2R,4R)-APDC interact with group II mGluRs?
A2: (2R,4R)-APDC binds to group II mGluRs, triggering a cascade of intracellular signaling events. This binding leads to the activation of G proteins, particularly the Gi/Go family, which subsequently inhibit adenylyl cyclase activity. [, , ]
Q3: What are the downstream consequences of group II mGluR activation by (2R,4R)-APDC?
A3: Activation of group II mGluRs by (2R,4R)-APDC primarily results in a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including neuronal excitability, neurotransmitter release, and synaptic plasticity. [, , , , ]
Q4: Does (2R,4R)-APDC affect glutamate uptake?
A5: Studies have shown that chronic treatment with (2R,4R)-APDC can increase the expression of glutamate transporters GLAST and GLT-1, leading to enhanced glutamate uptake in vitro. []
Q5: What is the structural basis for (2R,4R)-APDC's selectivity for group II mGluRs?
A6: The specific stereochemistry of (2R,4R)-APDC, particularly the (2R,4R) configuration, is crucial for its high affinity and selectivity for group II mGluRs. Other isomers of (2R,4R)-APDC lack this selectivity and exhibit significantly lower affinity for mGluRs. [, ]
Q6: Have any structural modifications of (2R,4R)-APDC been explored?
A7: Yes, researchers have synthesized and investigated various N1-substituted analogs of (2R,4R)-APDC. These modifications have led to the identification of compounds with varying pharmacological profiles, including agonists, partial agonists, and antagonists of group II mGluRs. [, , ]
Q7: What are the potential therapeutic applications of (2R,4R)-APDC?
A7: Preclinical studies suggest that (2R,4R)-APDC may have therapeutic potential in conditions such as:
- Epilepsy: (2R,4R)-APDC has shown anticonvulsant effects in various animal models of epilepsy, suggesting a potential role in seizure control. [, , , ]
- Parkinson's Disease: Research indicates that (2R,4R)-APDC can protect dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine, a model of Parkinson's disease. [, ]
- Anxiety: (2R,4R)-APDC has demonstrated anxiolytic-like effects in rodent models of anxiety. [, ]
- Neuroprotection: In vitro studies suggest that (2R,4R)-APDC can protect neurons from glutamate-induced excitotoxicity, a process implicated in various neurodegenerative diseases. [, , ]
Q8: What are the limitations of (2R,4R)-APDC as a potential therapeutic agent?
A8: Despite its promising preclinical profile, (2R,4R)-APDC has limitations:
- Proconvulsant Activity: At higher doses, (2R,4R)-APDC can paradoxically induce seizures in some animal models, raising concerns about its therapeutic window. []
- Limited Blood-Brain Barrier Permeability: (2R,4R)-APDC's physicochemical properties may limit its ability to cross the blood-brain barrier, potentially hindering its efficacy in treating CNS disorders. []
Q9: What in vitro models have been used to study the effects of (2R,4R)-APDC?
A9: Researchers have utilized various in vitro models, including:
- Primary cultures of rat cortical neurons: These cultures are used to study the effects of (2R,4R)-APDC on spontaneous Ca2+ spikes, which are important for neuronal development and plasticity. []
- Rat hippocampal and striatal membranes: These preparations are employed to investigate the pharmacological profile and signaling mechanisms of (2R,4R)-APDC at group II mGluRs. []
- Mixed neuron/astrocyte cultures: This model allows researchers to study the neuroprotective effects of (2R,4R)-APDC against glutamate excitotoxicity. []
Q10: What animal models have been used to evaluate (2R,4R)-APDC's therapeutic potential?
A10: Several animal models have been employed, including:
- Chemoconvulsant and sound-induced seizure models in DBA/2 mice: These models are used to evaluate the anticonvulsant activity of (2R,4R)-APDC. []
- 6-Hydroxydopamine lesioned rats: This model mimics Parkinson's disease and is used to assess the neuroprotective potential of (2R,4R)-APDC. []
- Elevated plus maze and Morris water maze in rats: These behavioral paradigms are employed to assess the effects of (2R,4R)-APDC on anxiety-like behavior and learning and memory, respectively. [, , ]
Q11: Have any clinical trials been conducted with (2R,4R)-APDC?
A11: Currently, no clinical trials have been conducted to assess the safety and efficacy of (2R,4R)-APDC in humans. Further research is needed to determine its potential clinical utility.
Q12: Are there any known safety concerns associated with (2R,4R)-APDC?
A13: While preclinical studies have not identified major safety concerns at therapeutically relevant doses, more research is needed to fully understand the potential toxicity and long-term effects of (2R,4R)-APDC. The proconvulsant activity observed at higher doses warrants further investigation. [, , ]
Q13: What are the future directions for research on (2R,4R)-APDC?
A13: Future research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





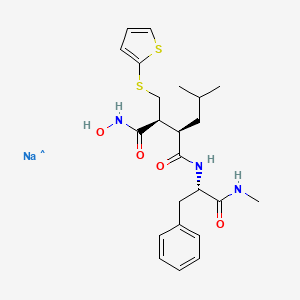
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
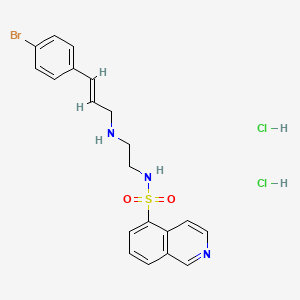
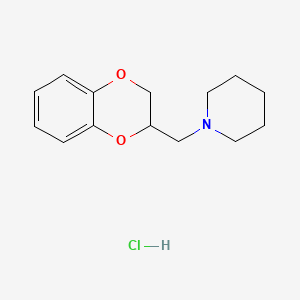
![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)

